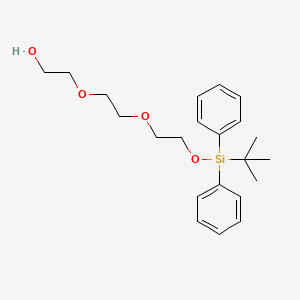
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL
Übersicht
Beschreibung
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL is a useful research compound. Its molecular formula is C22H32O4Si and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-OL is a complex organosilicon compound notable for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structure of this compound includes multiple ether linkages and a silicon atom, which contribute to its distinctive properties. The molecular formula is , with a molecular weight of approximately 398.67 g/mol.
Synthesis
The synthesis typically involves multi-step processes starting from simpler organosilicon precursors. The reaction conditions are critical for achieving high purity and yield. Common synthetic routes include:
- Reactions with hydroxylating agents to introduce hydroxyl groups.
- Catalytic processes that facilitate the formation of ether linkages.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of silicon and ether linkages enhances its binding affinity and specificity in biological systems.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of organosilicon compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A comparative study highlighted that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Properties
In addition to anticancer effects, similar compounds have been evaluated for antimicrobial activity. Some studies reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A study synthesized a series of organosilicon derivatives structurally related to this compound. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of organosilicon compounds against clinical strains of bacteria. Results indicated that some compounds showed promising activity comparable to conventional antibiotics .
Eigenschaften
IUPAC Name |
2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13,23H,14-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDXRGMVNSJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772314 | |
| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147526-49-6 | |
| Record name | 2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















